![molecular formula C19H24N4O2S B2548612 5-((2,6-Dimethylmorpholino)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1008267-11-5](/img/structure/B2548612.png)
5-((2,6-Dimethylmorpholino)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-((2,6-Dimethylmorpholino)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol" is a complex molecule that appears to be related to a family of heterocyclic compounds that have been the subject of various synthetic studies. These compounds, including triazoles and thiazoles, are of interest due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of related triazole compounds often involves the use of various starting materials such as anilines, carbonic acids, and hydrazides. For instance, novel 5-methyl-3-substituted-1,2,4-triazolo[3,4-b]benzothiazoles were synthesized from o-methylaniline with various aromatic carbonic acids, which could be a similar approach to synthesizing the compound . Additionally, the synthesis of 5-(2,6-dimethylmorpholino)-1,2,3-thiadiazole-4-carbaldehyde, which shares a structural motif with the target compound, was achieved through a tandem of the Cornforth rearrangements . These methods could potentially be adapted for the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using techniques such as NMR, MS, IR spectra, and X-ray crystallography. For example, the crystal structure of a 5-methyl-3-substituted-1,2,4-triazolo[3,4-b]benzothiazole was determined using X-ray crystallography, which could provide insights into the molecular structure of the target compound . The use of DFT calculations to determine the optimized molecular structure, as done for a triazoloquinazolinone derivative, could also be applied to understand the molecular conformation of the compound .
Chemical Reactions Analysis
The chemical reactivity of triazole and thiazole derivatives can be complex, involving various rearrangements and tautomerism. For instance, the Cornforth rearrangements played a crucial role in the synthesis of a thiadiazole derivative , and ring-chain tautomerism was observed in certain triazolotetrazepine derivatives . These reactions highlight the dynamic nature of these compounds and suggest that the target compound may also undergo interesting chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are typically characterized by their crystalline structure, solubility, and stability. The crystallographic data provided for a related benzothiazole compound, including unit cell parameters and space group, can give an indication of the solid-state properties that might be expected for the compound of interest . The vibrational properties, as studied through FT-IR spectroscopy for a triazoloquinazolinone derivative, are also relevant for understanding the physical properties of the target compound .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
A study on the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives, including compounds similar to the specified chemical, has shown that certain derivatives possess good or moderate activities against tested microorganisms. This suggests potential applications in developing antimicrobial agents (Bektaş et al., 2007).
Molecular Structure and Vibrational Analysis
Research on the molecular structure, vibrational analysis, and thermodynamic properties of a compound closely related to the specified molecule demonstrated the use of quantum chemical calculations to understand its properties better. Such studies can be crucial for designing drugs with optimized pharmacokinetic properties (Medetalibeyoğlu et al., 2019).
Synthesis and Chemical Reactions
The synthesis of derivatives involving complex chemical reactions, such as the Cornforth rearrangements, highlights the chemical versatility and reactivity of such compounds, suggesting applications in synthetic organic chemistry and drug design (Glukhareva et al., 2001).
Development of Neurokinin-1 Receptor Antagonists
Another study reported the synthesis of a compound with high affinity as an orally active neurokinin-1 receptor antagonist. This indicates potential therapeutic applications in treating depression and preventing emesis (Harrison et al., 2001).
Synthesis of Antimicrobial Agents
The convenient synthesis of certain 1,2,4-triazolo derivatives bearing potential antimicrobial activity further underscores the pharmaceutical applications of these compounds in developing new antimicrobial agents (Taha, 2008).
Eigenschaften
IUPAC Name |
5-[(2,6-dimethylmorpholin-4-yl)-(3-methylphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-11-6-5-7-15(8-11)16(22-9-12(2)25-13(3)10-22)17-18(24)23-19(26-17)20-14(4)21-23/h5-8,12-13,16,24H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDQOYMOKGYSCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(C2=CC=CC(=C2)C)C3=C(N4C(=NC(=N4)C)S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2,6-Dimethylmorpholino)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


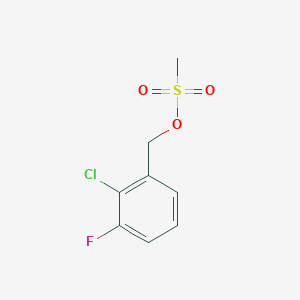
![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide](/img/structure/B2548533.png)
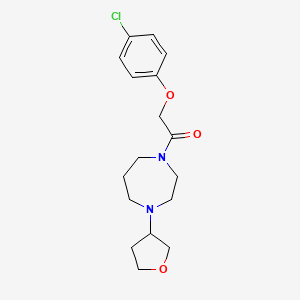

![7-Cyclopropyl-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2548538.png)
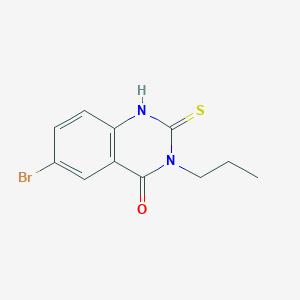
![N,N-Dimethyl-4-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]piperidine-1-sulfonamide](/img/structure/B2548541.png)
![N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide](/img/structure/B2548542.png)

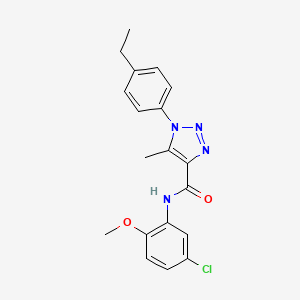
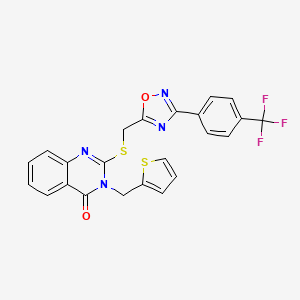
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2548549.png)
![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2548552.png)